3-Chlorooxolane-2,5-dione
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Overview
Description
3-Chlorooxolane-2,5-dione, also known as 3-Chloro-3,4-dihydro-2,5-furandione, is an organic compound with the molecular formula C4H3ClO3. It is a chlorinated derivative of oxolane-2,5-dione, which is a five-membered lactone ring containing both a chlorine atom and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorooxolane-2,5-dione can be synthesized through several methods. One common approach involves the chlorination of oxolane-2,5-dione. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the oxolane ring.
Another method involves the reaction of maleic anhydride with thionyl chloride, followed by cyclization to form the chlorinated oxolane-2,5-dione. This method provides a high yield of the desired product and is commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chlorooxolane-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The carbonyl groups in this compound can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, alcohols, thiols.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted oxolane-2,5-dione derivatives.
Reduction: 3-Chlorooxolane-2,5-diol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
3-Chlorooxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving lactones and chlorinated compounds.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents. Its unique structure and reactivity offer opportunities for the development of new drugs.
Industry: The compound is used in the production of polymers, resins, and coatings. .
Mechanism of Action
The mechanism of action of 3-Chlorooxolane-2,5-dione involves its reactivity with nucleophiles and electrophiles. The chlorine atom and carbonyl groups in the molecule make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. Additionally, the compound can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
At the molecular level, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
3-Chlorooxolane-2,5-dione can be compared with other similar compounds such as:
Oxolane-2,5-dione: The non-chlorinated parent compound, which lacks the chlorine atom but shares the same lactone ring structure.
3-Bromooxolane-2,5-dione: A brominated derivative with similar reactivity but different physical and chemical properties due to the presence of a bromine atom instead of chlorine.
3-Iodooxolane-2,5-dione:
The uniqueness of this compound lies in its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable compound for various chemical transformations and applications .
Properties
IUPAC Name |
3-chlorooxolane-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHWJROUZAYQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521091 |
Source
|
Record name | 3-Chlorooxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-71-8 |
Source
|
Record name | 3-Chlorooxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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